molecular formula C18H21FN4O2 B2959583 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide CAS No. 2097892-38-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2959583
CAS No.: 2097892-38-9
M. Wt: 344.39
InChI Key: XARILOBOJHRPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide is a quinazoline-derived acetamide compound characterized by a tetrahydronaphthalene-fused quinazoline core substituted with a dimethylamino group at position 2 and a 2-(2-fluorophenoxy)acetamide moiety at position 6. The fluorine atom in the phenoxy group may enhance metabolic stability and binding affinity through its electronegative and hydrophobic properties .

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-23(2)18-20-10-12-9-13(7-8-15(12)22-18)21-17(24)11-25-16-6-4-3-5-14(16)19/h3-6,10,13H,7-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARILOBOJHRPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the quinazoline core with dimethylamine, often using a suitable alkylating agent like dimethyl sulfate or methyl iodide.

    Attachment of the Fluorophenoxy Acetamide Moiety: This final step involves the reaction of the intermediate with 2-fluorophenoxyacetic acid or its derivatives, typically under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinazoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anticancer or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Key Structural Insights:

  • Fluorine vs. Methoxy Groups : The fluorine atom in the target compound likely improves binding interactions (e.g., hydrogen bonding) compared to methoxy or cyclobutane substituents, which are bulkier and less electronegative .
  • The methoxypyridine derivative (MW 327.38) may exhibit better solubility due to its polar pyridine ring, while the furan analogue (MW 286.33) could have faster metabolic clearance .

Pharmacological and Functional Comparisons

Enzyme Inhibition Potential

  • The fluorophenoxy group’s electron-withdrawing nature may enhance interactions with enzyme active sites compared to non-fluorinated analogues.

Pesticide and Herbicide Analogues

  • Chlorinated Acetamides: Compounds like alachlor () and pretilachlor (chlorophenoxy derivatives) highlight the role of halogenation in herbicidal activity. The target compound’s fluorine atom may offer improved selectivity or reduced toxicity compared to chlorine-containing analogues .

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a tetrahydroquinazoline core and a fluorophenoxyacetamide moiety. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

Research indicates that compounds with similar structures exhibit diverse mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways. This inhibition can reduce the production of pro-inflammatory mediators .
  • Antimicrobial Activity : The sulfonamide group present in related compounds suggests potential antibacterial properties by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.
  • Anticancer Properties : Similar tetrahydroquinazoline derivatives have shown promise in inducing apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatoryInhibits COX and iNOS enzymes, reducing inflammation markers .
AntimicrobialPotential to inhibit bacterial growth through PABA mimicry.
AnticancerInduces apoptosis in various cancer cell lines .

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of related quinazoline derivatives, demonstrating significant inhibition of LPS-stimulated nitric oxide production in RAW 264.7 macrophages. The results indicated that structural modifications could enhance anti-inflammatory efficacy .
  • Anticancer Activity : Another investigation focused on the apoptotic effects of similar compounds on HeLa cells. The findings revealed that these compounds could significantly reduce cell viability by activating apoptotic pathways .
  • Antimicrobial Evaluation : A comparative study assessed various quinazoline derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives exhibited potent antibacterial effects, suggesting a potential application for this compound in treating bacterial infections.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide?

The synthesis of this compound involves multi-step reactions due to its structural complexity. A typical approach includes:

  • Stepwise functionalization : Start with a quinazoline core, introduce dimethylamino and tetrahydroquinazolinyl groups via nucleophilic substitution or reductive amination .
  • Acetamide coupling : React the intermediate with 2-(2-fluorophenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>95%) .

Q. Key Considerations :

  • Monitor reaction progress using TLC or LC-MS to avoid side products.
  • Optimize solvent systems (e.g., DMF for solubility, dichloromethane for extraction) to improve yields .

Q. How can analytical techniques confirm the structural integrity of this compound?

Methodological Workflow :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; fluorophenoxy aromatic signals split due to ortho-F coupling) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroquinazoline ring .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected within 1 ppm error) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns .

Troubleshooting : Inconsistent NMR data may indicate tautomerism or rotameric forms; use variable-temperature NMR to stabilize conformers .

Advanced Research Questions

Q. How can reaction optimization address low yields in the final coupling step?

Design of Experiments (DoE) Approach :

  • Factors : Vary catalyst loading (e.g., 1–5 mol% Pd for Buchwald-Hartwig steps), temperature (60–100°C), and solvent polarity .
  • Response Surface Methodology (RSM) : Identify optimal conditions using a central composite design .
  • Example : In analogous acetamide syntheses, increasing DMF content from 20% to 50% improved yields by 25% due to enhanced intermediate solubility .

Contradiction Analysis : If computational predictions (e.g., DFT) suggest high reactivity but experimental yields remain low, evaluate steric hindrance from the tetrahydroquinazoline ring using molecular dynamics simulations .

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the fluorophenoxy group and hydrophobic contacts with the dimethylamino moiety .
  • MD Simulations : Simulate binding stability over 100 ns to assess conformational flexibility .
  • ADMET Prediction : SwissADME evaluates logP (~3.5) and BBB permeability, critical for CNS-targeted studies .

Data Interpretation : Discrepancies between in silico predictions and in vitro assays (e.g., poor solubility despite favorable logP) may require formulation adjustments (e.g., PEG-based nanoemulsions) .

Q. How to resolve contradictions between purity assays and bioactivity data?

Case Study :

  • Observation : >95% purity (HPLC) but inconsistent IC₅₀ values in kinase inhibition assays.
  • Root Cause Analysis :
    • Impurity Profiling : LC-MS/MS detects trace rotamers or degradation products (e.g., hydrolyzed acetamide) .
    • Bioassay Interference : Fluorophenoxy metabolites may compete with the parent compound; use stable isotope labeling to track bioavailability .
  • Mitigation : Implement orthogonal purification (e.g., preparative SFC) and validate bioactivity with knockout cell lines .

Q. What advanced techniques characterize its photophysical or electrochemical properties?

Experimental Design :

  • Cyclic Voltammetry : Measure oxidation potentials of the tetrahydroquinazoline ring (expected ~0.8–1.2 V vs. Ag/AgCl) .
  • UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~270 nm for fluorophenoxy; shifts indicate solvent polarity effects) .
  • Fluorescence Quenching : Assess binding to biomacromolecules (e.g., BSA) via Stern-Volmer plots .

Applications : Electrochemical data inform its suitability as a redox probe in biosensors .

Methodological Resources

Resource Application Reference
ICReDD Reaction Path SearchQuantum-guided reaction optimization
PubChem DataStructural/physicochemical validation
SwissADMEADMET profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.